molecular formula C23H21F2N5O2 B14096472 3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14096472
M. Wt: 437.4 g/mol
InChI Key: OMHSZQXTVQOCKH-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated benzyl and phenyl groups, which can impart specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as fluorobenzyl and fluorophenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetrahydropyrimido[2,1-f]purine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using halogenation or alkylation reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorinated groups can enhance its binding affinity and specificity, leading to more pronounced effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique tetrahydropyrimido[2,1-f]purine core structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C23H21F2N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21F2N5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3

InChI Key

OMHSZQXTVQOCKH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)F

Origin of Product

United States

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